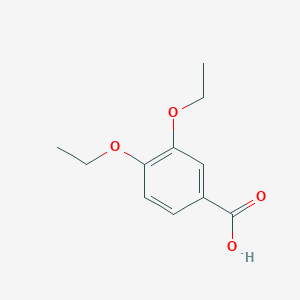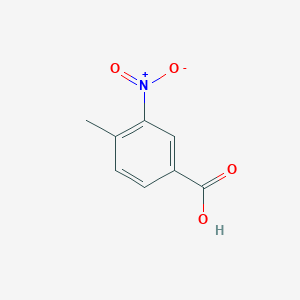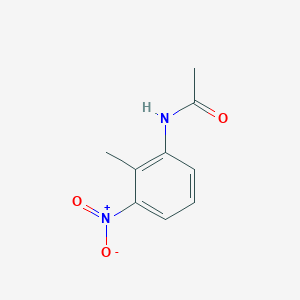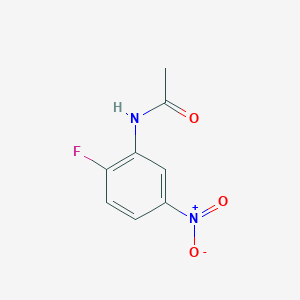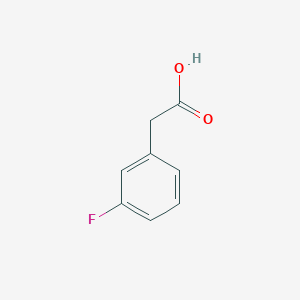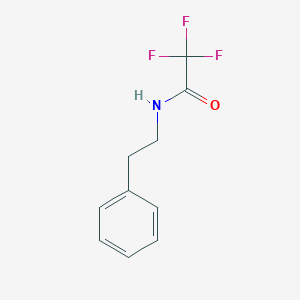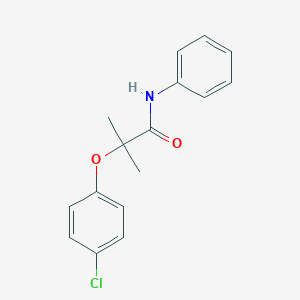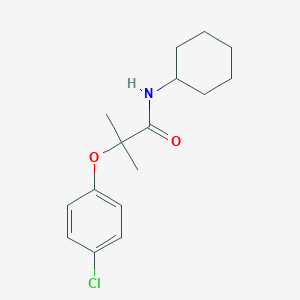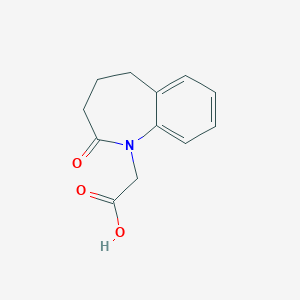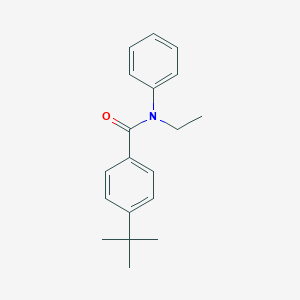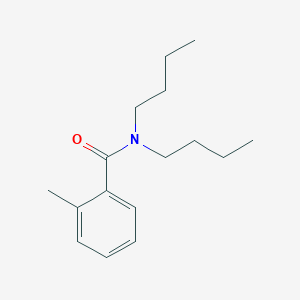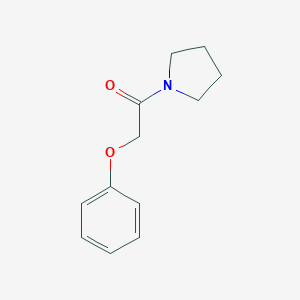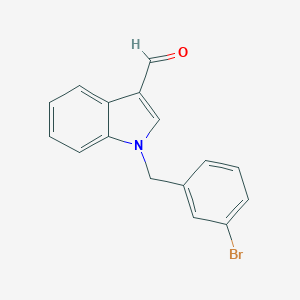
1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a bromobenzyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Bromination: The starting material, benzyl chloride, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromobenzyl chloride.
Indole Formation: The 3-bromobenzyl chloride is then reacted with indole in the presence of a base such as potassium carbonate to form 1-(3-bromobenzyl)-1H-indole.
Formylation: Finally, the indole derivative undergoes formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions and alternative reagents to improve yield and reduce costs. For instance, microwave-assisted synthesis can be employed to accelerate reaction rates and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(3-bromobenzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-bromobenzyl)-1H-indole-3-methanol.
Substitution: 1-(3-aminobenzyl)-1H-indole-3-carbaldehyde (when reacted with an amine).
Scientific Research Applications
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The bromobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to antiproliferative effects.
Comparison with Similar Compounds
- 3-Bromobenzyl bromide
- 3-Bromobenzyl alcohol
- 3-Bromobenzaldehyde
Comparison: 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the bromobenzyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, while 3-bromobenzyl bromide is primarily used as a reagent in organic synthesis, this compound has broader applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPUCTNWXJAVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


